molecular formula C12H14N2O5 B3180851 2',3'-O-isopropylidene-5',6-anhydrouridine CAS No. 3868-21-1

2',3'-O-isopropylidene-5',6-anhydrouridine

Cat. No.: B3180851
CAS No.: 3868-21-1
M. Wt: 266.25 g/mol
InChI Key: AZOHLNWZDQIBIJ-UHFFFAOYSA-N
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Description

2’,3’-O-isopropylidene-5’,6-anhydrouridine is a nucleoside derivative with a unique structure that includes an isopropylidene group protecting the 2’ and 3’ hydroxyl groups and an anhydro bridge between the 5’ and 6’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-O-isopropylidene-5’,6-anhydrouridine typically involves the protection of uridine’s hydroxyl groups followed by the formation of the anhydro bridge. One common method includes the reaction of uridine with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivative. The anhydro bridge is then introduced through a dehydration reaction, often using reagents like phosphoryl chloride .

Industrial Production Methods

While specific industrial production methods for 2’,3’-O-isopropylidene-5’,6-anhydrouridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,3’-O-isopropylidene-5’,6-anhydrouridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific positions to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can modify the anhydro bridge or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the anhydro bridge or other reactive sites.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while reduction can produce modified nucleosides with altered anhydro bridges.

Scientific Research Applications

2’,3’-O-isopropylidene-5’,6-anhydrouridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-O-isopropylidene-5’,6-anhydrouridine involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. The isopropylidene group and anhydro bridge confer stability and specificity, allowing the compound to act as an inhibitor or substrate in enzymatic reactions. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-O-isopropylideneuridine: Similar in structure but lacks the anhydro bridge.

    5’,6-anhydro-2’,3’-O-isopropylideneadenosine: Another nucleoside derivative with an anhydro bridge but different base.

    2’,3’-O-isopropylidene-5’,6-anhydrocytidine: Similar structure with a cytidine base instead of uridine.

Uniqueness

2’,3’-O-isopropylidene-5’,6-anhydrouridine is unique due to the combination of the isopropylidene protection and the anhydro bridge, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

IUPAC Name

13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-12(2)18-8-6-5-16-11-13-7(15)3-4-14(11)10(17-6)9(8)19-12/h3-4,6,8-10H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOHLNWZDQIBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C3COC4=NC(=O)C=CN4C(C2O1)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-O-isopropylidene-5',6-anhydrouridine
Reactant of Route 2
2',3'-O-isopropylidene-5',6-anhydrouridine
Reactant of Route 3
2',3'-O-isopropylidene-5',6-anhydrouridine
Reactant of Route 4
2',3'-O-isopropylidene-5',6-anhydrouridine
Reactant of Route 5
2',3'-O-isopropylidene-5',6-anhydrouridine
Reactant of Route 6
2',3'-O-isopropylidene-5',6-anhydrouridine

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